molecular formula C11H13F3OSi B11867592 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone CAS No. 174300-23-3

2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone

Katalognummer: B11867592
CAS-Nummer: 174300-23-3
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: ZVDLVPDOZBPWRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone is a chemical compound with the molecular formula C11H13F3OSi It is known for its unique structural features, which include a trifluoromethyl group and a trimethylsilyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(trimethylsilyl)benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the exothermic nature of the process and to achieve a high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. Additionally, the trimethylsilyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the trimethylsilyl group.

    2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone: Contains an additional trifluoromethyl group on the phenyl ring.

    1-(4-(Trimethylsilyl)phenyl)-2,2,2-trifluoroethanol: A reduced form of the ethanone compound.

Uniqueness

2,2,2-Trifluoro-1-(4-(trimethylsilyl)phenyl)ethanone is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

174300-23-3

Molekularformel

C11H13F3OSi

Molekulargewicht

246.30 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(4-trimethylsilylphenyl)ethanone

InChI

InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-8(5-7-9)10(15)11(12,13)14/h4-7H,1-3H3

InChI-Schlüssel

ZVDLVPDOZBPWRL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.